molecular formula C10H10O B8624347 1-Methylene-indan-4-ol CAS No. 612823-74-2

1-Methylene-indan-4-ol

Cat. No. B8624347
Key on ui cas rn: 612823-74-2
M. Wt: 146.19 g/mol
InChI Key: FAGDVDBRSVITPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691855B2

Procedure details

To a suspension of CH3PPh3I (924 mg, 2.29 mmol) in Et2O (20 mL) was added t-BuOK (256 mg, 2.29 mmol). The mixture was stirred for 15 minutes, to which was added dropwise 4-(tert-butyl-dimethyl-silanyloxy)-indan-1-one (500 mg, 1.91 mmol). The mixture was stirred at room temperature overnight and then diluted with diethylether. The mixture was filtered on a pad of celite. The remaining precipitate was washed with diethylether. The combined filtrate was concentrated under reduced pressure. The crude compound was dissolved in THF and then was added 1M-TBAF (in THF, 1.2 eq). The reaction mixture was stirred for 30 min at room temperature, treated with saturated ammonium chloride, and then extracted with EtOAc. The organic layer was dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by column chromatography to give 1-methylene-indan-4-ol (200 g, 72%).
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O-:5])(C)[CH3:3].[K+].C([Si](C)(C)O[C:13]1[CH:21]=[CH:20]C=[C:18]2[C:14]=1[CH2:15][CH2:16]C2=O)(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-].[Cl-].[NH4+]>CCOCC>[CH2:18]=[C:14]1[C:13]2[CH:21]=[CH:20][CH:3]=[C:2]([OH:5])[C:1]=2[CH2:16][CH2:15]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
256 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=C2CCC(C2=CC=C1)=O)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes, to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered on a pad of celite
WASH
Type
WASH
Details
The remaining precipitate was washed with diethylether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude compound was dissolved in THF
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C=C1CCC=2C(=CC=CC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71629.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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